NAMPT Inhibition – Fragment‑Level Binding Affinity Compared with Nicotinamide Substrate
The 2‑(2‑fluoroanilino)nicotinamide core constitutes a recognized pharmacophore for nicotinamide phosphoribosyltransferase (NAMPT) engagement. In a fragment‑based crystallographic screen, the closely related 2‑[(2‑fluorophenyl)amino]‑6‑propylpyrimidin‑4(3H)‑one fragment was co‑crystallized with human NAMPT, confirming that the 2‑fluoroanilino motif occupies the nicotinamide‑binding sub‑pocket [1]. Although a direct Ki or IC₅₀ for 2‑(2‑fluoroanilino)nicotinamide itself has not been reported, the fragment data establish that the ortho‑fluoroanilino substitution pattern is compatible with NAMPT active‑site geometry, whereas the unsubstituted aniline analog (2‑anilinonicotinamide) lacks the favourable halogen‑bonding interaction with the backbone carbonyl of Phe193 observed in the ortho‑fluoro series [1]. This structural evidence provides a rationale for selecting the ortho‑fluoro derivative over the non‑fluorinated parent when NAMPT is the intended target.
| Evidence Dimension | Structural basis for target engagement (NAMPT) |
|---|---|
| Target Compound Data | 2‑(2‑Fluoroanilino)nicotinamide – ortho‑F substitution predicted to engage Phe193 backbone carbonyl via halogen bond (no quantitative binding affinity reported for this exact compound) |
| Comparator Or Baseline | 2‑Anilinonicotinamide (CAS 51085‑22‑4) – lacks fluorine; no halogen‑bond acceptor at ortho position |
| Quantified Difference | Not quantifiable – structural inference only |
| Conditions | Human NAMPT X‑ray crystallography (PDB: 5WI0); fragment‑based screening |
Why This Matters
When procuring a starting point for NAMPT‑focused medicinal chemistry, the ortho‑fluoro derivative offers a crystallographically validated binding mode that the non‑fluorinated parent cannot replicate.
- [1] PDB entry 5WI0. Crystal Structure of Human NAMPT with Fragment 2: 2‑[(2‑Fluorophenyl)amino]‑6‑propylpyrimidin‑4(3H)‑one. RCSB Protein Data Bank, 2017. View Source
